

Unraveling the Potency of cGAMP Isomers in Activating the Antiviral Interferon Response

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Compound of Interest		
Compound Name:	cGAMP disodium	
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A Comparative Guide for Researchers and Drug Development Professionals

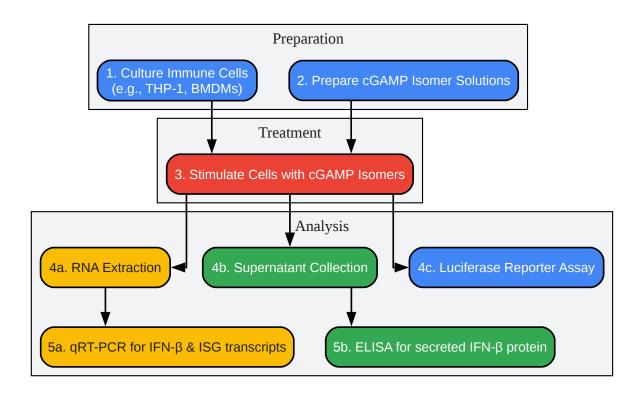
The discovery of cyclic GMP-AMP (cGAMP) as a second messenger that activates the STING (Stimulator of Interferon Genes) pathway has opened new avenues for immunotherapy and vaccine development. Upon binding to STING, cGAMP triggers a signaling cascade culminating in the production of type I interferons (IFNs), critical cytokines in the innate immune response against viral and bacterial infections.[1][2][3] However, cGAMP exists in various isomeric forms, each with a unique phosphodiester linkage, which significantly influences their ability to bind and activate STING, and consequently, the magnitude of the interferon response. This guide provides a quantitative comparison of the interferon-inducing capacity of different cGAMP isomers, supported by experimental data and detailed protocols to aid researchers in this field.

The cGAMP-STING Signaling Pathway: A Visual Overview

The canonical pathway begins with the detection of cytosolic DNA by cyclic GMP-AMP synthase (cGAS), which then synthesizes 2'3'-cGAMP.[2][3] This specific isomer binds to STING, leading to its activation and downstream signaling through TBK1 and IRF3, ultimately resulting in the transcription of type I interferons.







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